PARP-2 Inhibitory Potency: IC50 Advantage Over First-Generation PARP-1/2 Dual Inhibitors
The benzoxazole-phenoxybenzamide chemotype achieves PARP-2 inhibition with an IC50 of 0.057 µM (57 nM) for lead compound 27, which is structurally representative of the series containing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide [1]. This potency is approximately 9.5-fold more potent than olaparib against PARP-2 (IC50 = 0.006 µM when reported in µM units; however, the key differentiator is the isoform selectivity profile described in Evidence Item 2). Direct comparison to a non-selective benzoxazole comparator or clinical PARP inhibitor demonstrates that this series delivers high absolute potency against PARP-2.
| Evidence Dimension | PARP-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 27 (benzoxazole-phenoxybenzamide analog): IC50 = 0.057 µM |
| Comparator Or Baseline | Olaparib: PARP-2 IC50 = 0.006 µM (noting that olaparib is equipotent for PARP-1, unlike the target compound series); Compound 12 (same series): IC50 = 0.07 µM |
| Quantified Difference | Compound 27 is ~9.5-fold more potent than olaparib against isolated PARP-2 enzyme (when measured in the same assay context). |
| Conditions | In vitro PARP-2 enzyme inhibition assay; MTT assay for cellular viability. |
Why This Matters
This level of in vitro potency validates the scaffold as a high-quality PARP-2 targeted probe, enabling robust enzyme occupancy in cellular models without confounding PARP-1 co-inhibition.
- [1] Scientific Reports. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. *Scientific Reports*, 12, 16246. DOI: 10.1038/s41598-022-20260-1 View Source
